molecular formula C22H18N4OS B12030656 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12030656
M. Wt: 386.5 g/mol
InChI Key: XHDZUKZLJPHTTL-HZHRSRAPSA-N
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Description

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a triazole-thione moiety. Its molecular formula is C22H18N4OS, and it has a molecular weight of 386.479 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of biphenyl-4-carbaldehyde with 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole-thione moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound’s triazole-thione moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to the modulation of cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its combination of a biphenyl group and a triazole-thione moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4OS/c1-27-20-9-5-8-19(14-20)21-24-25-22(28)26(21)23-15-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,28)/b23-15+

InChI Key

XHDZUKZLJPHTTL-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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